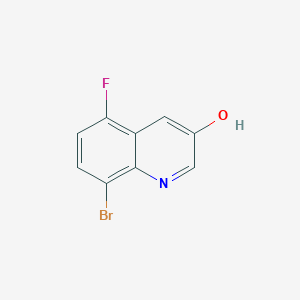
N-(4-EThenylphenyl)methanesulfonamide
Descripción general
Descripción
N-(4-Ethenylphenyl)methanesulfonamide is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.26 g/mol . It is also known by its IUPAC name, N-(4-vinylphenyl)methanesulfonamide . This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethenylphenyl)methanesulfonamide typically involves the reaction of 4-vinylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-vinylaniline+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Ethenylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Bases like sodium hydride (NaH) for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields epoxides, while reduction with Pd/C yields amines .
Aplicaciones Científicas De Investigación
N-(4-Ethenylphenyl)methanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(4-Ethenylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Ethynylphenyl)methanesulfonamide
- N-(4-Methylphenyl)methanesulfonamide
- N-(4-Chlorophenyl)methanesulfonamide
Uniqueness
N-(4-Ethenylphenyl)methanesulfonamide is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound in both synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
N-(4-ethenylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h3-7,10H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUQHPBJAMOBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8129098.png)







![bis({[6-(Trifluoromethyl)pyridin-3-yl]methyl})amine](/img/structure/B8129155.png)
![{4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid](/img/structure/B8129158.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate](/img/structure/B8129163.png)

